N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide
Overview
Description
N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is a complex organic compound with a unique structure that includes pyridine, isoxazole, pyrrolidine, and thiophene rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide typically involves multiple steps. The process begins with the preparation of the core structure, which includes the pyridine and isoxazole rings. This is followed by the introduction of the pyrrolidine and thiophene rings through a series of reactions, including nucleophilic substitution and cyclization. The final step involves the addition of the trifluoroacetate group under controlled conditions to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve the use of automated synthesis equipment to ensure precision and reproducibility. The process typically includes the use of high-purity reagents and solvents, as well as strict control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as chromatography and recrystallization to achieve the desired level of purity.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogenating agents, nucleophiles, and electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction may yield deoxygenated products.
Scientific Research Applications
N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Nicotine: Pyridine, 3-(1-methyl-2-pyrrolidinyl)-, (S)-
Omeprazole: 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole
Pyridinium Salts: Various pyridinium salts with similar structural features
Uniqueness
N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide is unique due to its combination of multiple heterocyclic rings and the presence of the trifluoroacetate group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
IUPAC Name |
N-methyl-N-[(3-pyridin-4-yl-1,2-oxazol-5-yl)methyl]-5-pyrrolidin-2-ylthiophene-2-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O2S/c1-23(12-14-11-16(22-25-14)13-6-9-20-10-7-13)19(24)18-5-4-17(26-18)15-3-2-8-21-15/h4-7,9-11,15,21H,2-3,8,12H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUDJDOVOXQZVCL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=NO1)C2=CC=NC=C2)C(=O)C3=CC=C(S3)C4CCCN4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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